
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide (OTEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OTEB is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In anti-inflammatory medication, this compound has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antimicrobial agents, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In anti-inflammatory medication, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In antimicrobial agents, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which allows for large-scale production. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool in studying their functions. However, one limitation is its potential toxicity, which may affect the accuracy of the results in certain experiments.
Orientations Futures
There are several future directions for the research of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. In cancer treatment, further studies are needed to investigate its potential as a therapeutic agent in combination with other drugs. In anti-inflammatory medication, studies are needed to determine its effectiveness in treating chronic inflammatory diseases. In antimicrobial agents, further studies are needed to investigate its potential as a treatment for antibiotic-resistant bacteria and fungi. Additionally, studies are needed to determine the toxicity of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. It has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.
Applications De Recherche Scientifique
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied as an anti-inflammatory medication due to its ability to inhibit the production of inflammatory cytokines. In addition, this compound has been investigated as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
4-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOPCAKAXSHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
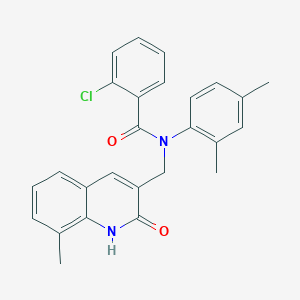
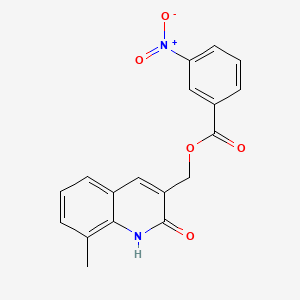
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
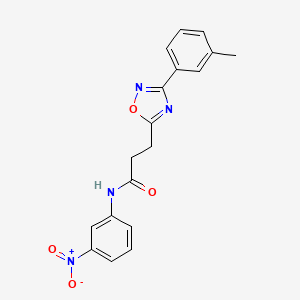

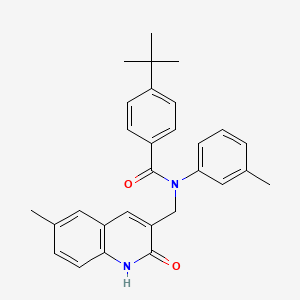
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)


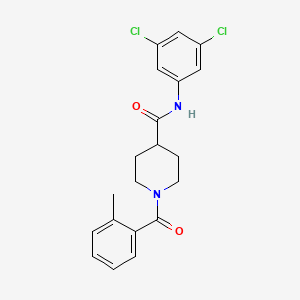
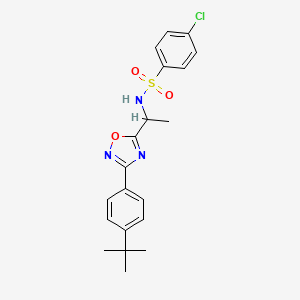
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
